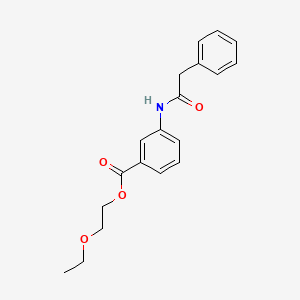

2-ETHOXYETHYL 3-((PHENYLACETYL)AMINO)BENZOATE

Description

Contextualization of Substituted Benzoate (B1203000) Esters within Complex Molecular Architectures

Substituted benzoate esters are integral components in the design and synthesis of complex molecules. Their rigid aromatic core, combined with the variable nature of their substituents, allows them to serve as key structural motifs in a variety of applications. For instance, the incorporation of polar terminal groups and flexible side chains can influence the mesomorphic properties of a molecule, leading to the formation of liquid crystals. mdpi.comresearchgate.net The ester functional group itself can participate in intermolecular interactions, such as hydrogen bonding, which drives the self-assembly of supramolecular structures. researchgate.netrsc.org The precise arrangement of substituents on the benzoate ring dictates the ultimate geometry and functionality of the resulting macromolecule, making these esters highly sought after in the rational design of new materials.

Overview of Academic Inquiry into Phenylacetylamino-Functionalized Compounds

The phenylacetylamino group is a significant functional moiety in organic chemistry. Compounds bearing this group are of interest due to the combination of a rigid phenyl ring and a flexible acetylamino linker. This structure can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition and self-assembly processes. While broad academic inquiry specifically into "phenylacetylamino-functionalized compounds" as a distinct class is not extensively documented in general literature, the constituent parts—amides and phenyl groups—are fundamental to many areas of chemical research. Amine-functionalized compounds, in general, are widely studied for their roles in catalysis, synthesis of polymers, and the development of biologically active molecules. researchgate.netmdpi.commdpi.com The synthesis of related aminobenzoate esters, which are precursors to such functionalized molecules, is a well-established area of organic synthesis, often involving esterification or transesterification reactions. orgsyn.orggoogle.comgoogleapis.com

Strategic Importance and Research Foci for 2-ETHOXYETHYL 3-((PHENYLACETYL)AMINO)BENZOATE

Given the lack of extensive, publicly available research on This compound , its strategic importance can be inferred from its chemical structure. This compound combines the features of a substituted benzoate ester with a phenylacetylamino group, suggesting potential applications as a sophisticated building block or a functional molecule in its own right.

The presence of both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygens of the ester and amide, and the ether oxygen) suggests that this molecule could be a prime candidate for the construction of supramolecular assemblies and advanced materials. The ethoxyethyl group adds a degree of flexibility and can influence solubility and liquid crystalline behavior.

Potential research foci for this compound would likely include:

Materials Science: Investigation of its liquid crystalline properties, potentially as a component in display technologies or advanced sensors. The interplay between the rigid aromatic core and the flexible side chains could lead to novel mesophases.

Supramolecular Chemistry: Exploration of its self-assembly behavior in various solvents to form gels, nanowires, or other ordered nanostructures. rsc.org

Synthetic Chemistry: Its use as a versatile intermediate for the synthesis of more complex molecules, such as polymers or macrocycles, where the phenylacetylamino and benzoate moieties can be further functionalized. illinois.edu

Medicinal Chemistry: While no biological activity is reported, its structure contains amide and ester functionalities common in many pharmaceutical compounds, making it a potential scaffold for drug discovery.

The following table outlines some of the inferred chemical properties for this compound based on its structure and comparison to similar molecules.

| Property | Value |

| Molecular Formula | C19H21NO4 |

| Molecular Weight | 327.38 g/mol |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 7 |

Note: These properties are calculated and have not been experimentally verified in published literature.

Further empirical research is necessary to fully elucidate the properties and potential applications of This compound .

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyethyl 3-[(2-phenylacetyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-2-23-11-12-24-19(22)16-9-6-10-17(14-16)20-18(21)13-15-7-4-3-5-8-15/h3-10,14H,2,11-13H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUFSWWFFWPOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)C1=CC(=CC=C1)NC(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Development for 2 Ethoxyethyl 3 Phenylacetyl Amino Benzoate

Retrosynthetic Analysis and Key Bond Disconnections

A retrosynthetic analysis of 2-ETHOXYETHYL 3-((PHENYLACETYL)AMINO)BENZOATE reveals two primary bond disconnections that simplify the target molecule into readily available starting materials. These disconnections correspond to the ester and amide linkages.

Ester Disconnection: The C-O bond of the ester can be disconnected, leading to 3-((phenylacetyl)amino)benzoic acid and 2-ethoxyethanol (B86334). This disconnection suggests an esterification reaction as a key step in the synthesis.

Amide Disconnection: Alternatively, the C-N bond of the amide can be disconnected. This approach yields 2-ethoxyethyl 3-aminobenzoate (B8586502) and phenylacetic acid (or its activated derivative). This pathway points towards an amidation reaction as the final bond-forming step.

These two approaches offer flexibility in the synthetic route, allowing for the selection of the most efficient and practical methodology based on starting material availability and reaction conditions.

Esterification Protocols for the 2-Ethoxyethyl Moiety

The formation of the ester bond in this compound can be achieved through several protocols, which can be broadly categorized as catalytic and non-catalytic.

The most common catalytic method for esterification is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com In the context of synthesizing the target molecule, this would involve reacting 3-((phenylacetyl)amino)benzoic acid with 2-ethoxyethanol.

The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.com

Commonly used acid catalysts include:

Sulfuric acid (H₂SO₄) asianpubs.org

p-Toluenesulfonic acid (TsOH) researchgate.net

Hydrochloric acid (HCl) technoarete.org

The general mechanism involves protonation of the carboxylic acid's carbonyl group by the acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, yielding the ester. masterorganicchemistry.com

Table 1: Representative Catalytic Esterification Conditions

| Carboxylic Acid | Alcohol | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| Benzoic Acid | Ethanol | H₂SO₄ | Excess Ethanol | Reflux | 4-8 | ~65 |

| p-Aminobenzoic Acid | Ethanol | H₂SO₄ | Excess Ethanol | Reflux | 2 | ~75-85 |

| Acetic Acid | Isopropanol | TsOH | Toluene | Reflux | 12 | ~70 |

Non-catalytic esterification methods typically require more forcing conditions, such as high temperatures and pressures, to proceed. mdpi.com These methods can be advantageous as they eliminate the need for a catalyst and subsequent purification steps to remove it. mdpi.com

One approach involves heating the carboxylic acid and alcohol at elevated temperatures, often under solvent-free conditions. mdpi.comusm.my The reaction can be driven to completion by removing the water formed during the reaction. Microwave irradiation has also been employed to accelerate non-catalytic esterification reactions. mdpi.com

While feasible, these methods might not be ideal for substrates with sensitive functional groups due to the high temperatures required.

Table 2: Examples of Non-Catalytic Esterification

| Reactants | Conditions | Reaction Time | Conversion/Yield |

|---|---|---|---|

| Oleic Acid and Ethanol | Microwave, 150W, 200°C | 6 h | 97.6% Conversion |

| Chlorogenic Acid and Oleyl Alcohol | 200°C, vacuum | 3 h | 93.6% Conversion |

| Fatty Acids and Ethanol | Subcritical conditions (280°C, 28 bar) | 3-4 h | 96.5% Conversion |

Regioselective Functionalization of the Benzoate (B1203000) Core

The specific substitution pattern of the target molecule, with functional groups at the 1, 3, and 5 positions of the benzene (B151609) ring, necessitates precise control over the regioselectivity of the synthetic reactions. The foundation of this control lies in the selection and manipulation of appropriate precursors, particularly amino-substituted benzoic acids.

The primary precursor for the benzoate core is an amino-substituted benzoic acid. Para-aminobenzoic acid (PABA) and its isomers are versatile building blocks in the chemical and pharmaceutical industries due to the presence of both amino and carboxylic acid groups, which can undergo various chemical transformations. nih.govresearchgate.net The synthesis of the target molecule specifically requires 3-aminobenzoic acid (meta-aminobenzoic acid), where the amino group is positioned meta to the carboxyl group.

The synthesis of aminobenzoic acid isomers often starts from simpler, readily available materials like toluene. A common retrosynthetic analysis for para-aminobenzoic acid, for example, involves the nitration of toluene, followed by oxidation of the methyl group to a carboxylic acid, and finally, reduction of the nitro group to an amine. youtube.com The order of these steps is crucial for achieving the desired regiochemistry.

The control of substituent placement on the benzene ring is governed by the electronic properties of the groups already present. The carboxylic acid group (-COOH) is an electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position. Conversely, an amino group (-NH2) is a strongly activating, ortho-, para-directing group.

This difference in directing effects is fundamental to selectively synthesizing the desired isomer. For instance, if one were to start with benzoic acid and attempt to introduce a nitro group (a precursor to the amino group), the nitration would predominantly occur at the meta position. Subsequent reduction would yield the required 3-aminobenzoic acid.

The position of the substituent also influences the acidity of the benzoic acid. Generally, ortho-substituted benzoic acids are more acidic than their meta and para counterparts, a phenomenon often referred to as the "ortho effect." khanacademy.orgquora.comyoutube.com This is attributed to a combination of steric and electronic factors, including steric inhibition of resonance which can force the carboxyl group out of the plane of the benzene ring, increasing the acidity. khanacademy.org The relative acidities of substituted benzoic acids are influenced by the interplay of inductive and resonance effects of the substituent. pearson.com

| Substituent | Ortho pKa | Meta pKa | Para pKa |

|---|---|---|---|

| -H (Benzoic Acid) | 4.20 | ||

| -NO₂ | 2.17 | 3.45 | 3.44 |

| -Cl | 2.94 | 3.83 | 3.98 |

| -NH₂ | 4.98 | 4.79 | 4.92 |

This table illustrates how the position and electronic nature of a substituent affect the acidity of benzoic acid. Data is generalized from literature findings. pearson.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) serves as a powerful tool for the structural confirmation of organic molecules like 2-ETHOXYETHYL 3-((PHENYLACETYL)AMINO)BENZOATE. This technique involves multiple stages of mass analysis, typically including the selection of a precursor ion and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides a molecular fingerprint that is invaluable for confirming the identity of a compound.

In a hypothetical MS/MS analysis of this compound, the molecule would first be ionized, for instance by electrospray ionization (ESI), to form the precursor ion [M+H]⁺. This ion would then be isolated and subjected to collision-induced dissociation (CID). The fragmentation would likely occur at the most labile bonds, such as the ester and amide linkages. The analysis of the resulting fragment ions would allow for the confirmation of the different structural components of the molecule.

Illustrative MS/MS Fragmentation Data

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Structural Origin of the Fragment |

| 342.17 | 297.14 | Loss of the ethoxyethyl group |

| 342.17 | 252.12 | Cleavage of the ester bond |

| 342.17 | 120.06 | Phenylacetyl group |

| 342.17 | 91.05 | Tropylium ion from the phenylacetyl group |

Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of MS/MS analysis for this compound.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation Determination

To perform this analysis, a single crystal of the compound of suitable size and quality would be required. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. The resulting data is used to generate an electron density map, from which the positions of the individual atoms can be determined. This information is crucial for understanding the molecule's steric and electronic properties and its potential intermolecular interactions in the solid state.

Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.789 |

| β (°) | 98.76 |

| Volume (ų) | 1354.2 |

| Z | 4 |

Note: The data in this table is for illustrative purposes only and represents the type of information that would be obtained from an X-ray crystallographic study.

Chromatographic Separations for Purity Assessment and Isolation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of a chemical compound and for its isolation from reaction mixtures or impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte.

Given the molecular weight and polar functional groups of this compound, reverse-phase HPLC would be a highly suitable method for its analysis and purification. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Gas chromatography could also potentially be employed, although it may require derivatization of the molecule to increase its volatility and thermal stability. The high temperatures of the GC inlet and column could potentially cause degradation of the ester or amide functionalities.

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Retention Time | 5.8 min |

Note: The HPLC method parameters provided are hypothetical and serve as an example of a plausible analytical method for this compound.

Mechanistic Investigations and Chemical Reactivity Studies

Elucidation of Reaction Mechanisms in the Synthesis of 2-ETHOXYETHYL 3-((PHENYLACETYL)AMINO)BENZOATE

The synthesis of this compound typically involves a two-step process: formation of an amide bond followed by an esterification reaction.

Step 1: Amide Formation

The initial step is the acylation of a 3-aminobenzoate (B8586502) derivative with phenylacetyl chloride. The mechanism is a nucleophilic acyl substitution. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenylacetyl chloride. This is followed by the elimination of a chloride ion and a proton to form the amide linkage, resulting in 3-((phenylacetyl)amino)benzoic acid. This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Step 2: Esterification

The second step involves the esterification of the resulting carboxylic acid with 2-ethoxyethanol (B86334). This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid. The mechanism proceeds via the following steps:

Protonation of the carbonyl oxygen of the carboxylic acid to increase its electrophilicity.

Nucleophilic attack by the hydroxyl oxygen of 2-ethoxyethanol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking hydroxyl group to one of the other oxygen atoms.

Elimination of a water molecule to form a protonated ester.

Deprotonation to yield the final ester product, this compound.

An alternative pathway for the second step is transesterification, where an existing alkyl aminobenzoate, such as ethyl 4-aminobenzoate (B8803810) (benzocaine), reacts with the desired alcohol in the presence of a catalyst. google.com This equilibrium reaction can be driven to completion by removing the byproduct alcohol. google.com

Kinetic and Thermodynamic Studies of Compound Formation and Degradation

Specific kinetic and thermodynamic data for the formation and degradation of this compound are not extensively documented in publicly available literature. However, the parameters can be inferred from studies of analogous amide and ester reactions.

The formation of both the amide and ester linkages are generally considered to be thermodynamically favorable, although the esterification is an equilibrium process that requires specific conditions (e.g., removal of water) to achieve high yields.

Degradation, primarily through hydrolysis of the ester and amide bonds, is also thermodynamically favored in the presence of water. The kinetics of these degradation pathways are highly dependent on factors such as pH and temperature. Generally, the hydrolysis of esters is faster than the hydrolysis of amides under similar conditions. pressbooks.pub

Table 1: Factors Influencing Reaction Rates

| Factor | Effect on Amide/Ester Formation | Effect on Amide/Ester Hydrolysis |

| Temperature | Increased temperature generally increases reaction rate. | Increased temperature significantly accelerates hydrolysis. |

| pH (Catalyst) | Acid or base catalysis is required for efficient esterification. Amide formation may use a base to scavenge HCl. | Hydrolysis is significantly faster under both acidic and basic conditions compared to neutral pH. |

| Solvent | Aprotic solvents are often used for amide formation with acid chlorides. Water removal is key in esterification. | The presence of water is necessary for hydrolysis. |

| Steric Hindrance | Bulky substituents near the reaction centers can slow down the rate of formation. | Steric hindrance can decrease the rate of nucleophilic attack during hydrolysis. |

Reactivity Profiles of the Ester Linkage (e.g., Hydrolysis, Transesterification)

The ester linkage in this compound is a primary site for chemical reactions.

Hydrolysis: The ester can be hydrolyzed to 3-((phenylacetyl)amino)benzoic acid and 2-ethoxyethanol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is the reverse of the esterification mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, followed by nucleophilic attack of water.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This forms a tetrahedral intermediate, which then eliminates the 2-ethoxyethoxide anion. A final proton transfer results in the carboxylate salt and 2-ethoxyethanol. libretexts.org

Transesterification: The ethoxyethyl group can be exchanged with another alcohol group in the presence of an acid or base catalyst. This is an equilibrium-controlled process where an excess of the new alcohol can drive the reaction toward the new ester product. google.com

Reactivity Profiles of the Amide Linkage (e.g., Hydrolysis, Rearrangements)

The amide linkage is generally more stable and less reactive than the ester linkage. pressbooks.publibretexts.orglibretexts.org The C-N bond has partial double-bond character due to resonance, which makes it stronger and restricts rotation. pressbooks.pub

Hydrolysis: Amide hydrolysis requires more forceful conditions (e.g., prolonged heating in strong acid or base) compared to ester hydrolysis. pressbooks.pub

Acid-Catalyzed Hydrolysis: The mechanism involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. pressbooks.pub Subsequent proton transfer to the nitrogen atom makes it a better leaving group (an amine), leading to the cleavage of the C-N bond to form 3-aminobenzoic acid and phenylacetic acid (after initial formation of the corresponding ester and subsequent hydrolysis). libretexts.orglibretexts.org

Base-Promoted Hydrolysis: This reaction involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. libretexts.orglibretexts.org This is generally a slower process because the resulting amide anion (NHR⁻) is a poor leaving group. pressbooks.pub

Rearrangements: While specific rearrangement reactions for this compound are not documented, N-acyl aromatic compounds can, under certain conditions, undergo rearrangements, although this is not a common pathway for this structure under typical conditions.

Photochemical Reactivity and Stability Assessments

Aromatic esters and amides can exhibit photochemical reactivity. The presence of multiple aromatic rings and carbonyl groups in this compound suggests potential sensitivity to UV radiation.

Upon absorption of UV light, the molecule can be promoted to an excited state. Potential photochemical pathways include:

Photo-Fries Rearrangement: Acyl groups on aromatic rings can potentially migrate upon irradiation.

Photocleavage: The ester or amide bond could undergo homolytic or heterolytic cleavage.

Photoamination: In the presence of amines, arenes can undergo photoamination, a reaction initiated by electron transfer from the excited aromatic compound. rsc.org

Photoinduced Electron Transfer (PET): Functional groups on the molecule, such as a carboxylate that could be formed from hydrolysis, can engage in PET with the aromatic portions of the molecule upon irradiation, potentially leading to decarboxylation. rsc.org

Oxidative and Reductive Transformation Pathways

The structure of this compound presents several sites for oxidative and reductive transformations.

Oxidative Pathways:

The benzylic methylene (B1212753) group (–CH₂–) in the phenylacetyl moiety is susceptible to oxidation, which could potentially lead to the formation of a ketone.

The aromatic rings can be oxidized under strong conditions, potentially leading to ring-opening or the formation of phenols.

The ether linkage in the 2-ethoxyethyl group can also be a site for oxidative cleavage.

Reductive Pathways:

The amide carbonyl group can be reduced to a methylene group (–CH₂–) using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the amide into a secondary amine. savemyexams.com

The ester group can also be reduced by LiAlH₄, typically yielding two alcohols. In this case, it would produce 3-((2-phenylethyl)amino)benzyl alcohol and 2-ethoxyethanol after the reduction of both the amide and the ester.

Catalytic hydrogenation could potentially reduce the aromatic rings, although this would require harsh conditions (high pressure and temperature).

Table 2: Summary of Functional Group Reactivity

| Functional Group | Reaction Type | Conditions | Products |

| Ester | Hydrolysis (Acidic) | Aqueous acid, heat | 3-((Phenylacetyl)amino)benzoic acid + 2-Ethoxyethanol |

| Ester | Hydrolysis (Basic) | Aqueous base, heat | 3-((Phenylacetyl)amino)benzoate salt + 2-Ethoxyethanol |

| Ester | Transesterification | Alcohol, acid/base catalyst | New ester + 2-Ethoxyethanol |

| Amide | Hydrolysis (Acidic) | Strong aqueous acid, prolonged heat | 3-Aminobenzoate derivative + Phenylacetic acid |

| Amide | Hydrolysis (Basic) | Strong aqueous base, prolonged heat | 3-Aminobenzoate salt + Phenylacetate salt |

| Amide/Ester | Reduction | LiAlH₄ | 3-((2-phenylethyl)amino)benzyl alcohol + 2-Ethoxyethanol |

Computational Chemistry and Theoretical Characterization

Intermolecular Interactions and Crystal Packing Analysis:

Analyses such as Hirshfeld surface analysis or the generation of energy frameworks to understand the intermolecular forces and crystal packing of 2-ETHOXYETHYL 3-((PHENYLACETYL)AMINO)BENZOATE are absent from the literature.

Prediction of Chemical Reactivity and Selectivity:

The application of Frontier Molecular Orbital (FMO) theory to understand its reactivity, or the use of reactivity indices like Fukui functions and Molecular Electrostatic Potential (MEP) maps to predict sites of electrophilic or nucleophilic attack, has not been described.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling:

No QSRR models have been developed to provide mechanistic insights into the reactivity of this compound based on its structural features.

The lack of such fundamental computational data precludes a deeper understanding of the intrinsic properties of this compound. Future research initiatives are necessary to perform these theoretical characterizations, which would provide valuable insights into the molecule's stability, reactivity, and potential applications.

Synthesis and Exploration of Structural Analogues and Derivatives of 2 Ethoxyethyl 3 Phenylacetyl Amino Benzoate

Systematic Modification of the 2-Ethoxyethyl Moiety

The 2-ethoxyethyl group of the parent compound can be systematically modified to investigate the impact of the ester moiety on the compound's physicochemical properties. These modifications can include alterations in chain length, branching, and the introduction of different functional groups. The synthesis of such analogues typically involves the esterification of 3-((phenylacetyl)amino)benzoic acid with a range of alcohols under acidic conditions, such as a Fischer-Speier esterification, or by reacting the corresponding acid chloride with the desired alcohol.

Variations can include simple alkyl esters (e.g., methyl, ethyl, propyl), branched alkyl esters (e.g., isopropyl, isobutyl), and esters containing cyclic systems (e.g., cyclohexyl). Furthermore, the introduction of heteroatoms into the ester side chain, for instance, by using different glycol ethers, can modulate properties such as solubility and hydrogen bonding capacity. sigmaaldrich.cn

A systematic exploration of these modifications allows for a detailed understanding of the structure-property relationships. For example, increasing the lipophilicity of the ester group can influence membrane permeability, while the introduction of polar groups can enhance aqueous solubility.

| Compound ID | Ester Moiety (R) | Predicted LogP | Predicted Aqueous Solubility (mg/L) |

|---|---|---|---|

| 1a | -CH2CH2OCH2CH3 (Parent) | 3.5 | 50 |

| 1b | -CH3 | 2.8 | 150 |

| 1c | -CH2CH3 | 3.1 | 100 |

| 1d | -CH(CH3)2 | 3.6 | 40 |

| 1e | -CH2CH2OH | 2.5 | 250 |

| 1f | -CH2CH2OCH3 | 3.2 | 80 |

Diversification of the Phenylacetyl Group (e.g., Aromatic and Aliphatic Acyl Derivatives)

The phenylacetyl group is a key structural feature that can be readily diversified to explore a wide range of chemical space. Modification of this acyl group can significantly impact the compound's electronic and steric properties. The synthesis of these derivatives is typically achieved by acylating 2-ethoxyethyl 3-aminobenzoate (B8586502) with various acyl chlorides or carboxylic acids using standard coupling reagents.

Aromatic acyl derivatives can be introduced by using substituted benzoyl chlorides, allowing for the exploration of electronic effects (electron-donating and electron-withdrawing groups) and steric hindrance on the aromatic ring. For instance, the introduction of a nitro group can act as a hydrogen bond acceptor, while a methoxy (B1213986) group can act as a hydrogen bond donor. researchgate.net

Aliphatic acyl derivatives can also be synthesized, ranging from simple alkanoyl groups (e.g., acetyl, propionyl) to more complex cyclic and branched structures. These modifications allow for the fine-tuning of lipophilicity and conformational flexibility of the side chain.

| Compound ID | Acyl Group (R') | Predicted Binding Affinity (IC50, µM) |

|---|---|---|

| 2a | Phenylacetyl (Parent) | 5.2 |

| 2b | Benzoyl | 8.1 |

| 2c | 4-Nitrobenzoyl | 3.5 |

| 2d | 4-Methoxybenzoyl | 6.8 |

| 2e | Acetyl | 15.4 |

| 2f | Cyclohexanecarbonyl | 7.5 |

Substitution Pattern Variation on the Benzoate (B1203000) Aromatic Ring

Altering the substitution pattern on the central benzoate ring provides another avenue for structural diversification. The parent compound has the phenylacetylamino group at the 3-position. Moving this group to the 2- or 4-position would create isomeric compounds with potentially different biological activities due to the change in the relative orientation of the ester and amide functionalities.

Furthermore, the introduction of additional substituents on the benzoate ring can modulate the electronic properties of the entire molecule. For example, electron-withdrawing groups like halogens or nitro groups can increase the acidity of the amide proton, while electron-donating groups like methyl or methoxy groups can have the opposite effect. The synthesis of these analogues would start from appropriately substituted aminobenzoic acids. acs.org

The position and nature of these substituents can have a profound impact on the molecule's conformation and its ability to interact with biological targets. nih.gov

| Compound ID | Substitution Pattern | Predicted Half-life (t1/2, min) |

|---|---|---|

| 3a | 3-((Phenylacetyl)amino) (Parent) | 60 |

| 3b | 4-((Phenylacetyl)amino) | 75 |

| 3c | 2-((Phenylacetyl)amino) | 45 |

| 3d | 4-Chloro-3-((phenylacetyl)amino) | 90 |

| 3e | 5-Methyl-3-((phenylacetyl)amino) | 50 |

Isosteric Replacements within the Core Scaffold for Modulating Chemical Properties

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to fine-tune the properties of a lead compound. cambridgemedchemconsulting.com In the context of this compound, several key functional groups can be replaced with isosteres to modulate properties such as metabolic stability, solubility, and target affinity.

Ester Group: The ester linkage is susceptible to hydrolysis by esterases. Replacing it with more stable isosteres such as amides, reverse amides, or certain five-membered heterocycles (e.g., oxadiazoles) can enhance metabolic stability. drughunter.com

Amide Group: The amide bond can also be a site of metabolic cleavage. Isosteric replacements for the amide group include alkenes, fluoroalkenes, and various heterocyclic rings that can mimic the hydrogen bonding capabilities of the amide.

Phenyl Rings: The two phenyl rings in the molecule are potential sites for oxidative metabolism. They can be replaced by other aromatic systems like pyridyl or thiophenyl rings to alter metabolic pathways and solubility. Non-aromatic bioisosteres such as bicyclo[1.1.1]pentane can also be considered to reduce lipophilicity and improve physicochemical properties.

| Compound ID | Isosteric Replacement | Predicted Property Change |

|---|---|---|

| 4a | Ester replaced with Amide | Increased metabolic stability, altered H-bonding |

| 4b | Amide replaced with Alkene | Increased rigidity, loss of H-bonding |

| 4c | Benzoate phenyl ring replaced with Pyridyl ring | Increased polarity, altered metabolic profile |

| 4d | Phenylacetyl phenyl ring replaced with Cyclohexyl ring | Decreased aromaticity, increased flexibility |

Design and Synthesis of Compound Libraries for Chemical Space Mapping

To efficiently explore the chemical space around the this compound scaffold, the design and synthesis of compound libraries using combinatorial chemistry principles is a powerful approach. youtube.com This involves the systematic combination of a variety of building blocks corresponding to the different modifiable parts of the molecule: a diverse set of alcohols, acylating agents, and substituted aminobenzoic acids.

The design of such libraries can be guided by computational methods to ensure maximum diversity and coverage of the relevant chemical space. Properties such as lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors can be calculated in silico to prioritize compounds with drug-like properties.

The synthesis can be performed using parallel synthesis techniques, allowing for the rapid generation of a large number of compounds. These libraries can then be screened to identify compounds with desired properties, providing valuable structure-activity relationship (SAR) data that can guide further optimization efforts. nih.gov The use of mixture-based combinatorial libraries can also be a strategy for the initial screening of a vast number of compounds. nih.gov

Advanced Applications in Materials Science and Organic Synthesis

Role as Versatile Synthetic Intermediates and Building Blocks

There is no specific information available in scientific literature regarding the use of 2-ETHOXYETHYL 3-((PHENYLACETYL)AMINO)BENZOATE as a versatile synthetic intermediate or building block. General chemical principles suggest that the ester could be hydrolyzed to a carboxylic acid, and the amide bond could be cleaved under certain conditions, offering pathways to other derivatives. The aromatic ring could potentially undergo electrophilic substitution. However, no documented examples of such reactions or their utility in multi-step syntheses for this specific compound have been found.

Integration into Polymeric Materials: Functional Monomers and Additives

No studies have been identified that describe the integration of this compound into polymeric materials, either as a functional monomer or as an additive. For it to act as a monomer, it would typically require a polymerizable group, which is not immediately apparent in its structure unless further modified. As an additive, it might plasticize or otherwise modify a polymer's properties, but no such applications have been reported.

Contribution to Optical Materials Research (e.g., Liquid Crystals, Photoactive Systems)

While related benzoate (B1203000) structures are known to be components of liquid crystals and other optical materials, there is no specific research demonstrating the contribution of this compound to this field. The presence of aromatic rings and a somewhat elongated structure are features often found in liquid crystalline molecules, but this remains a theoretical possibility without experimental evidence.

Environmental Fate and Degradation Pathways (Chemical Aspects)

Information on the environmental fate and degradation pathways of this compound is not available. It can be presumed that, like many esters and amides, it would be susceptible to hydrolysis. The ethoxyethyl group might also undergo metabolic cleavage. However, the specific products of degradation and the kinetics of these processes have not been studied.

Catalytic Functions or Ligand Development Based on the Compound Scaffold

There is no evidence in the scientific literature to suggest that this compound has been investigated for catalytic functions or as a scaffold for ligand development. The molecule does not possess the typical structural features of a catalyst or a multidentate ligand for coordination with metal centers.

Future Research Directions and Emerging Areas

Development of Novel and Efficient Synthetic Protocols

The conventional synthesis of benzoate (B1203000) analogues often involves the use of potentially hazardous organic solvents and non-renewable resources. jsynthchem.com Future research will focus on developing greener and more sustainable synthetic routes for 2-ETHOXYETHYL 3-((PHENYLACETYL)AMINO)BENZOATE. A promising avenue is the use of Natural Deep Eutectic Solvents (NADES) as both reaction media and catalysts. jsynthchem.com These solvents, composed of naturally occurring compounds, offer low vapor pressure, high thermal stability, and are environmentally benign. jsynthchem.com

Another area of development is the exploration of novel reaction methodologies to improve efficiency and yield. For instance, recent work on benzocaine (B179285) and procaine (B135) derivatives has demonstrated a two-step process involving imine formation followed by reduction to create new glycodrugs in good yields. mdpi.com Adapting such methodologies could provide alternative pathways to synthesize or modify this compound. The goal is to create synthetic protocols that are not only high-yielding but also align with the principles of green chemistry, reducing waste and environmental impact. jsynthchem.com

| Parameter | Conventional Synthesis | Emerging Protocols (e.g., NADES) |

|---|---|---|

| Solvents | Hazardous organic solvents | Environmentally friendly, biodegradable solvents like NADES jsynthchem.com |

| Catalysts | Often harsh, non-renewable catalysts | Sustainable catalysts (e.g., urea (B33335) choline (B1196258) chloride) jsynthchem.com |

| Sustainability | Lower, due to waste generation and use of non-renewable resources | Higher, focuses on eco-friendly and sustainable processes jsynthchem.com |

| Efficiency | Variable, may require harsh conditions | Potentially higher reaction rates and selectivity jsynthchem.com |

Application of Machine Learning and Artificial Intelligence in Compound Design and Synthesis

In compound design, ML models can be trained on large datasets of existing molecules to predict the properties of new, hypothetical structures. harvard.edu This includes predicting biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.net For a compound like this compound, which has structural similarities to local anesthetics, these tools could be used to design derivatives with potentially enhanced efficacy or other desirable characteristics. springermedizin.de

| Application Area | AI/ML Tool/Technique | Potential Impact on this compound |

|---|---|---|

| De Novo Drug Design | Generative Models (VAEs, GANs), Reinforcement Learning | Generation of novel analogues with optimized properties harvard.edu |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Deep Learning | Prediction of bioactivity, toxicity, and pharmacokinetic profiles researchgate.netnih.gov |

| Retrosynthesis Planning | Transformer-based models, ASKCOS, ChemAIRS | Identification of novel, efficient, and scalable synthetic routes biopharmatrend.comresearchgate.net |

| Reaction Condition Optimization | Supervised Learning Models | Recommendation of optimal reagents, catalysts, and solvents for synthesis researchgate.net |

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize the synthesis of this compound, a deep understanding of the reaction kinetics, pathways, and the influence of various parameters is crucial. Advanced in situ (in the reaction mixture) spectroscopic techniques, often referred to as Process Analytical Technology (PAT), provide real-time data without the need for sample extraction. mdpi.commt.com

Techniques such as Fourier Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy can continuously monitor the concentrations of reactants, intermediates, and products throughout the synthetic process. mdpi.comspectroscopyonline.com For the synthesis of the target compound, which involves key steps like amidation and esterification, in situ monitoring could:

Determine precise reaction endpoints , preventing the formation of impurities from over- or under-reacting. mdpi.com

Identify and track transient intermediates , offering deeper mechanistic insights. spectroscopyonline.com

Enable real-time optimization of parameters like temperature, pressure, and reagent addition rates to maximize yield and purity. mt.com

For example, a fiber-optic FTIR-ATR probe could be inserted directly into the reaction vessel to track the disappearance of the carboxylic acid and amine starting materials and the appearance of the amide bond, providing a continuous reaction profile. mdpi.comnih.gov This level of process understanding is vital for developing robust and scalable synthetic methods. mdpi.com

Theoretical Prediction of Unexplored Reactivity and Potential Transformations

Computational chemistry provides powerful tools for predicting the reactivity of molecules before conducting experiments. nih.gov By modeling the electronic structure and energy of this compound, researchers can forecast its behavior in various chemical environments and identify potential, yet unexplored, transformations.

Methods for predicting reactivity in aromatic systems are particularly relevant. nih.govacs.org For instance, by calculating atomic charges (like Hirshfeld charges) and modeling potential energy surfaces for electrophilic aromatic substitution, it is possible to predict which positions on the compound's two aromatic rings are most susceptible to attack. nih.gov This can guide the design of experiments for late-stage functionalization, where new chemical groups are added to the core structure to modify its properties.

Furthermore, computational tools can predict the outcomes of reactions that have not yet been attempted in the lab. acs.org This predictive power allows chemists to prioritize experiments that are most likely to succeed, saving significant time and resources. By understanding the fundamental reactivity of the molecule, researchers can unlock new chemical space and create a wider array of derivatives for further investigation. nih.gov

Integration with Automated Synthesis and Flow Chemistry Platforms

The future of chemical synthesis lies in the integration of automation and continuous manufacturing processes, such as flow chemistry. nih.govthepharmamaster.com This approach offers significant advantages over traditional batch synthesis, including enhanced safety, precise control over reaction conditions, improved consistency, and easier scalability. vidyagxp.comnih.gov

The multi-step synthesis of this compound is an ideal candidate for adaptation to a continuous flow platform. In such a system, reagents would be pumped through a series of interconnected reactors (e.g., heated coils or packed-bed columns), where each step of the synthesis occurs sequentially. nih.govacs.org Key benefits would include:

Improved Safety: Small reactor volumes minimize the inventory of hazardous chemicals at any given time. nih.gov

Enhanced Control: Precise control over temperature, pressure, and residence time leads to higher yields and fewer impurities. acs.org

Telescoped Processes: Multiple reaction and purification steps can be combined into a single, continuous operation, eliminating the need to isolate and handle intermediates. nih.govacs.org

When combined with automation, these flow systems can operate with minimal human intervention, enabling on-demand production and high-throughput screening of reaction conditions. nih.govinnovationnewsnetwork.com The ultimate goal is the development of a fully automated, end-to-end platform that can synthesize, purify, and analyze the final product in a streamlined process. vidyagxp.cominnovationnewsnetwork.com

Table of Mentioned Chemical Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Subject of the article |

| Benzocaine | Structural analogue used for comparison in synthesis research jsynthchem.commdpi.com |

| Procaine | Analogue mentioned in the context of novel glycodrug synthesis mdpi.com |

| Urea Choline Chloride | Component of a Natural Deep Eutectic Solvent (NADES) used as a catalyst jsynthchem.com |

Q & A

Q. What are the common synthetic routes for preparing 2-ethoxyethyl 3-((phenylacetyl)amino)benzoate, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves multi-step reactions. A general approach includes:

- Esterification : Reacting 3-((phenylacetyl)amino)benzoic acid with 2-ethoxyethanol under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions to form the ester .

- Amino Group Protection : Using Boc or Fmoc groups to prevent side reactions during coupling steps. Deprotection is performed under mild acidic (TFA) or basic conditions .

- Key Optimization Parameters :

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- NMR :

- ¹H NMR : Identify the ethoxyethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.4–4.3 ppm for OCH₂CH₂O) and phenylacetyl protons (δ 7.2–7.6 ppm for aromatic protons) .

- ¹³C NMR : Confirm ester carbonyl (δ 165–170 ppm) and amide carbonyl (δ 168–172 ppm) .

- IR : Detect ester C=O (∼1720 cm⁻¹) and amide N-H (∼3300 cm⁻¹) stretches .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragment peaks corresponding to the phenylacetyl group (m/z 105) .

Q. How does the phenylacetyl amino group influence the compound’s reactivity in nucleophilic substitution or acylation reactions?

Methodological Answer: The phenylacetyl amino group acts as an electron-withdrawing substituent, directing electrophilic substitution to the meta position of the benzene ring. It also participates in hydrogen bonding, which may stabilize intermediates in acylation reactions. For example:

- Nucleophilic Substitution : Reactivity at the ester group is reduced due to steric hindrance from the bulky ethoxyethyl chain.

- Acylation : The amide nitrogen can undergo further acylation under strong conditions (e.g., acetyl chloride, pyridine) .

Advanced Research Questions

Q. What experimental design strategies can resolve contradictions in reported biological activity data for analogs of this compound?

Methodological Answer: Contradictions often arise from structural variations (e.g., substituent positions) or assay conditions. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethoxyethyl with methoxyethyl) and compare bioactivity .

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls to minimize variability .

- Dose-Response Analysis : Evaluate EC₅₀ values across multiple concentrations to account for potency differences .

Q. How can researchers analyze degradation products of this compound under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours. Monitor ester cleavage via HPLC (retention time shifts) .

- Oxidative Stress : Use H₂O₂ (3%) to identify oxidation products (e.g., quinone derivatives) via LC-MS .

- Analytical Tools :

- HPLC-DAD : Quantify degradation using a C18 column (acetonitrile/water gradient).

- LC-QTOF-MS : Characterize unknown degradants by accurate mass and fragmentation patterns .

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., amide carbonyl for hydrogen bonding) .

- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., cyclooxygenase-2). Prioritize poses with lowest binding energy (ΔG < -7 kcal/mol) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.